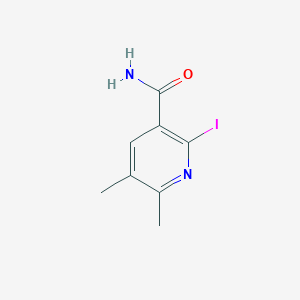

2-Iodo-5,6-dimethylnicotinamide

Description

2-Iodo-5,6-dimethylnicotinamide is a halogenated nicotinamide derivative featuring an iodine atom at the 2-position and methyl groups at the 5- and 6-positions of the pyridine ring. The iodine substituent enhances its reactivity in metal-catalyzed reactions, such as Suzuki or Ullmann couplings, while the dimethyl groups may influence steric and electronic properties, impacting solubility and interaction with biological targets .

Properties

IUPAC Name |

2-iodo-5,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-4-3-6(8(10)12)7(9)11-5(4)2/h3H,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQIAOMKNPMIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5,6-dimethylnicotinamide can be achieved through several methods. One common approach involves the iodination of 5,6-dimethylnicotinamide using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5,6-dimethylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-5,6-dimethylnicotinamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Industry: It can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Iodo-5,6-dimethylnicotinamide is not well-documented. as a nicotinamide derivative, it may interact with molecular targets and pathways similar to those of nicotinamide. Nicotinamide is known to be involved in various biological processes, including DNA repair, cellular metabolism, and immune responses .

Comparison with Similar Compounds

Halogenated Nicotinamide Derivatives

- 2-Chloro-5,6-dimethylnicotinamide : Replacing iodine with chlorine reduces the compound’s reactivity in cross-coupling reactions due to weaker C–Cl bond polarization. However, chlorine improves stability under acidic conditions, making it preferable for pharmaceutical applications requiring prolonged shelf life.

- 2-Bromo-5,6-dimethylnicotinamide : Bromine offers intermediate reactivity between iodine and chlorine. It is less reactive than the iodo analog in Pd-catalyzed reactions but more amenable to nucleophilic substitutions.

Methyl-Substituted Analogs

- 5,6-Dimethylnicotinamide (No Halogen): The absence of iodine eliminates cross-coupling utility but increases metabolic stability. This derivative is often used in medicinal chemistry to study the role of methyl groups in receptor binding without halogen interference.

- 2-Iodo-5-methoxy-6-methylnicotinamide : Replacing one methyl group with methoxy introduces polarity, enhancing water solubility. However, the methoxy group may sterically hinder interactions in catalytic systems compared to the dimethyl analog .

Heterocyclic Systems with Alternative Substituents

- Its synthesis employs similar Pd-catalyzed steps (Table 5 in ), but the carboxylic acid moiety enables divergent reactivity, such as esterification or amide formation, unlike the nicotinamide’s carboxamide group .

Key Findings :

- The iodine atom in 2-Iodo-5,6-dimethylnicotinamide significantly increases molecular weight and lipophilicity (LogP), reducing aqueous solubility compared to non-halogenated analogs.

Research Implications

The compound’s high reactivity in cross-coupling reactions positions it as a valuable intermediate for synthesizing pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents. Comparative studies with chloro/bromo analogs could optimize reaction conditions (e.g., catalyst choice, temperature) to balance yield and selectivity.

Biological Activity

2-Iodo-5,6-dimethylnicotinamide is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2376726-76-8

- Molecular Formula : C8H10N2O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The compound may exert effects through:

- Inhibition of Enzymatic Activity : It is believed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Receptor Activity : The compound may bind to certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various pathogens.

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further cancer therapy research.

- Anti-inflammatory Effects : Evidence points towards its role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

In Vitro Studies

A study assessing the cytotoxic effects of this compound on cancer cell lines demonstrated significant inhibition of cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |

|---|---|---|

| 0 | 100 | Baseline |

| 5 | 85 | Low |

| 10 | 60 | Moderate |

| 20 | 30 | High |

In Vivo Studies

In vivo studies involving animal models have shown that administration of this compound resulted in reduced tumor growth compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight for two weeks.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (25 mg/kg) | 25 |

| High Dose (50 mg/kg) | 50 |

Safety and Toxicology

Toxicological assessments indicate that while this compound shows promise as a therapeutic agent, it is essential to evaluate its safety profile. Preliminary data suggest low toxicity at therapeutic doses; however, further studies are required to assess long-term effects and potential side effects.

Q & A

Basic Research Questions

1. Synthesis and Characterization of 2-Iodo-5,6-dimethylnicotinamide Q: What are the established protocols for synthesizing this compound, and how can researchers confirm its purity and structural integrity? A: The synthesis involves iodination of 5,6-dimethylnicotinamide derivatives using iodine monochloride in acetic acid under reflux. Key steps include protecting reactive sites (e.g., amide groups) and optimizing reaction temperature (40–60°C) to minimize side products. For purity, use HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Structural validation requires 1H/13C NMR to identify iodination at the 2-position and methyl group integration. Elemental analysis confirms stoichiometry. Document all parameters (solvent ratios, catalyst loading) for reproducibility, adhering to experimental reporting standards .

2. Stability and Storage Conditions Q: What are the optimal storage conditions to maintain the stability of this compound in laboratory settings? A: Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidative decomposition. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) with HPLC monitoring to detect degradation products. Avoid aqueous solutions unless buffered at pH 6–7, as acidic/basic conditions may hydrolyze the amide bond .

3. Spectroscopic and Chromatographic Analysis Q: Which analytical techniques are most effective for elucidating the structure of this compound? A: Use 1H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 2.5–3.0 ppm for methyl groups) and 13C NMR (δ 160–165 ppm for carbonyl carbons) to confirm substitution patterns. IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). High-resolution MS (HRMS) validates molecular formula (C₈H₉IN₂O). For purity, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended .

Advanced Research Questions

4. Reactivity in Cross-Coupling Reactions Q: How does the iodine substituent in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions? A: The C–I bond facilitates Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis (1–5 mol%, 80°C in dioxane). Monitor reaction progress via TLC or HPLC. The steric bulk of the 5,6-dimethyl groups may reduce coupling efficiency; optimize using Buchwald-Hartwig conditions (e.g., XPhos ligand) for challenging substrates. Compare yields with non-iodinated analogs to quantify electronic effects .

5. Mechanistic Studies in Biological Systems Q: What methodologies are used to investigate the biological activity of this compound, particularly its interaction with kinase pathways? A: Employ kinase inhibition assays (e.g., PI3Kα isoform) using ATP-competitive ELISA. Measure IC₅₀ values via dose-response curves (0.1–100 μM) and validate with Western blotting for downstream phosphorylation targets (e.g., Akt). Computational docking (AutoDock Vina) predicts binding poses in the ATP-binding pocket. Compare with structurally similar inhibitors (e.g., LY294002) to assess selectivity .

6. Addressing Data Contradictions in Bioassays Q: How should researchers resolve discrepancies in reported IC₅₀ values for this compound across different studies? A: Conduct meta-analysis to identify variables affecting potency:

- Assay conditions: ATP concentration (1 mM vs. 10 μM), incubation time.

- Cell lines: Compare results in HEK293 vs. HeLa cells.

- Compound purity: Re-test batches with HPLC-MS.

Use statistical tools (ANOVA, Tukey’s HSD) to determine significance. Replicate key studies under standardized protocols .

7. Computational Modeling of Target Interactions Q: What computational strategies predict the binding affinity of this compound with potential protein targets? A: Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA. Validate with in vitro surface plasmon resonance (SPR) to measure kinetic parameters (kₐ, kₑ). Compare docking scores (Glide XP) with experimental IC₅₀ values to refine predictive models .

8. Optimizing Synthetic Yield via DOE Q: How can design of experiments (DOE) improve the yield of this compound synthesis? A: Apply a Box-Behnken design to optimize three factors:

- Temperature: 50–70°C.

- Iodinating agent equivalents: 1.2–2.0.

- Reaction time: 6–24 hours.

Analyze responses (yield, purity) with response surface methodology (RSM). Identify interactions between factors using ANOVA. Pilot-scale trials validate predicted optimal conditions .

9. Integrating Secondary Data in Mechanistic Studies Q: How can researchers incorporate existing crystallographic or kinetic data into new studies on this compound? A: Retrieve protein-ligand PDB files (e.g., PI3Kγ: 1E7U) for homology modeling. Use literature kcat/Km values to benchmark enzyme inhibition. Apply cheminformatics tools (KNIME, RDKit) to merge datasets and identify structure-activity trends. Always cite primary sources and verify data consistency with current experimental results .

10. Investigating Stereochemical Effects Q: If this compound exhibits chirality, how can researchers study its stereochemical impact on bioactivity? A: Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Characterize using chiral HPLC (Chiralpak IA column) and circular dichroism (CD). Compare IC₅₀ values of (R)- and (S)-forms in kinase assays. Molecular docking with enantiomer-specific protein conformations reveals stereoselective binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.